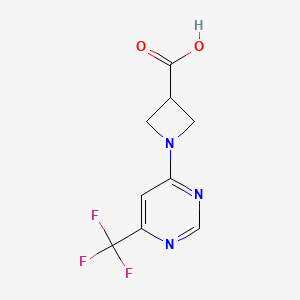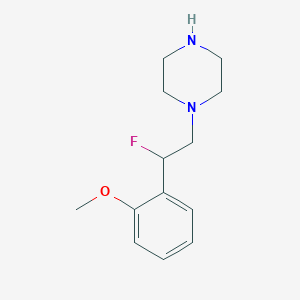
1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
There are several synthetic routes for piperazine derivatives . The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine” is C13H19FN2O. The molecular weight is 238.3 g/mol.Chemical Reactions Analysis
Piperazine derivatives can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . They can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Applications De Recherche Scientifique
Kinase Inhibitors
The piperazine moiety is frequently utilized in the development of kinase inhibitors . These compounds play a crucial role in signal transduction pathways and are pivotal in the treatment of various cancers. The presence of the piperazine ring can enhance the pharmacokinetic properties of kinase inhibitors, making them more effective in targeting cancer cells.
Receptor Modulators
Piperazine derivatives, such as 1-(2-Fluoro-2-(2-methoxyphenyl)ethyl)piperazine, are often used as receptor modulators . They can interact with specific receptors in the brain, influencing neurotransmitter activity and offering potential treatments for neurological disorders.
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons, including our compound of interest, facilitates their incorporation into complex molecules . This makes them valuable in synthetic chemistry for constructing a wide range of bioactive molecules.
Antiparasitic Agents
Research has shown that piperazine compounds can be synthesized to create antiparasitic agents . These agents can be used to treat diseases like leishmaniasis, which affects millions of people worldwide.
Agricultural Chemicals
Piperazine derivatives are also explored for their use in agriculture as acaricidal compounds . They can help protect crops from mite infestations, ensuring food security and agricultural productivity.
Drug Discovery and Development
The structural and conformational characteristics of piperazine rings make them a scaffold for arranging pharmacophoric groups . This is essential in the drug discovery process, where the precise interaction with target macromolecules is necessary for the development of new medications.
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-fluoro-2-(2-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-5-3-2-4-11(13)12(14)10-16-8-6-15-7-9-16/h2-5,12,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBRGWAQTGFJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)

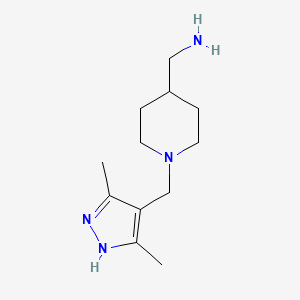
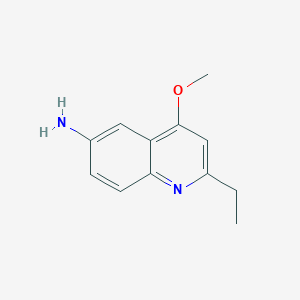
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)
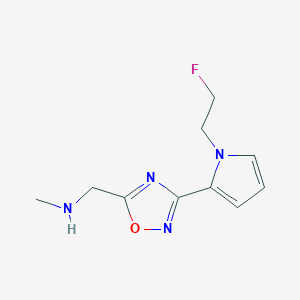
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

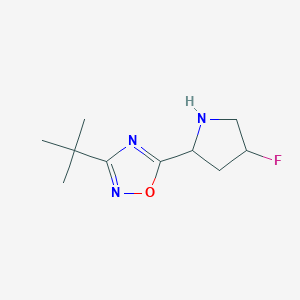
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
